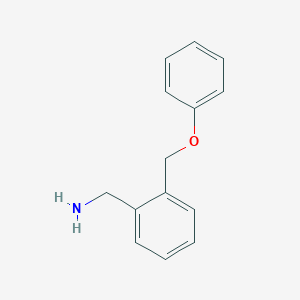

2-(Phenoxymethyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(phenoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVPPBKGKRHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356591 | |

| Record name | 2-(phenoxymethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168971-56-0 | |

| Record name | 2-(Phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168971-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(phenoxymethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Phenoxymethyl)benzylamine chemical properties and structure

An In-depth Technical Guide to 2-(Phenoxymethyl)benzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound. While specific experimental data for this compound is not extensively available in public literature, this document extrapolates its likely characteristics based on the known properties of closely related benzylamine derivatives. This guide is intended to serve as a valuable resource for hypothesis generation and to inform future research and development endeavors involving this and similar molecular scaffolds.

Introduction

Benzylamine and its derivatives are a versatile class of organic compounds that feature a benzyl group attached to an amino group. This structural motif is a common scaffold in a wide array of biologically active molecules, including pharmaceuticals. Modifications to the benzylamine core, such as the introduction of a phenoxymethyl substituent at the ortho position, can significantly influence the molecule's physicochemical properties, receptor binding affinity, and overall pharmacological profile. This compound, with its unique structural features, represents an interesting candidate for investigation in medicinal chemistry and drug discovery.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzylamine core with a phenoxymethyl group substituted at the second position of the benzene ring.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| SMILES String | NCc1ccccc1COc2ccccc2 | [1] |

| InChI | 1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2 | [1] |

| InChI Key | KBMVPPBKGKRHKO-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties (Predicted)

| Property | Predicted Value | Notes |

| Melting Point | Solid at room temperature | Based on supplier information indicating it is a solid.[1] |

| Boiling Point | > 185 °C | Expected to be higher than benzylamine due to increased molecular weight. |

| pKa | ~9-10 | Similar to other primary benzylamines. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The phenoxymethyl group increases lipophilicity compared to benzylamine. |

| LogP | > 1.09 | Expected to be higher than benzylamine (LogP = 1.09). |

Spectroscopic Data (Predicted)

While specific spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and phenoxy rings, as well as singlets for the two methylene (CH₂) groups and a broad singlet for the amine (NH₂) protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the fourteen carbon atoms in the molecule, with distinct chemical shifts for the aromatic carbons, the two methylene carbons, and the carbons of the phenoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-O-C stretching of the ether linkage.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzylamines include the loss of the amino group and cleavage at the benzylic position.

Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from 2-methylbenzonitrile.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(Bromomethyl)benzonitrile A mixture of 2-methylbenzonitrile, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) would be refluxed under UV irradiation. The reaction would be monitored by TLC. After completion, the succinimide byproduct would be filtered off, and the solvent removed under reduced pressure to yield the crude product, which could be purified by recrystallization or chromatography.

Step 2: Synthesis of 2-(Phenoxymethyl)benzonitrile To a solution of phenol in a polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate would be added, followed by the dropwise addition of a solution of 2-(bromomethyl)benzonitrile. The reaction mixture would be stirred at room temperature or gentle heating until completion (monitored by TLC). The mixture would then be poured into water and extracted with an organic solvent. The organic layer would be washed, dried, and concentrated to give the desired ether.

Step 3: Synthesis of this compound The 2-(phenoxymethyl)benzonitrile would be reduced to the corresponding benzylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction would be carried out under an inert atmosphere. After the reaction is complete, it would be carefully quenched, and the product extracted and purified.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, benzylamine derivatives are known to exhibit a wide range of biological activities.

References

Synthesis pathways for 2-(Phenoxymethyl)benzylamine

An In-depth Technical Guide to the Synthesis of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of this compound, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis routes in the current literature, this document outlines three logical and experimentally sound multi-step pathways, starting from readily available precursors: 2-methylbenzyl alcohol, 2-(phenoxymethyl)benzaldehyde, and 2-methylphenol. Each proposed pathway is detailed with step-by-step experimental protocols, quantitative data derived from analogous transformations, and visual representations of the synthetic workflows using Graphviz (DOT language) to ensure clarity and reproducibility. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis of novel benzylamine derivatives and other related pharmacologically active molecules.

Introduction

Benzylamine and its derivatives are a critical class of compounds in the pharmaceutical industry, forming the structural core of a wide array of therapeutic agents. The introduction of a phenoxymethyl substituent at the ortho position of the benzylamine scaffold can significantly influence the molecule's conformational flexibility, lipophilicity, and potential interactions with biological targets. This guide explores viable and efficient synthetic strategies to access the target molecule, this compound, by leveraging well-established organic transformations.

Proposed Synthetic Pathways

Three primary synthetic routes are proposed, each commencing from a different starting material and offering unique advantages in terms of reagent availability, reaction conditions, and scalability.

Pathway 1: Synthesis starting from 2-Methylbenzyl Alcohol

This pathway begins with the formation of the phenoxymethyl ether linkage, followed by functionalization of the methyl group to introduce the amine functionality.

Workflow for Pathway 1:

Caption: Synthetic routes from 2-methylbenzyl alcohol.

Experimental Protocols for Pathway 1:

Step 1.1: Williamson Ether Synthesis of 2-Methylphenoxymethylbenzene

-

Reaction: Phenol is deprotonated with a base and reacted with 2-methylbenzyl halide in an SN2 reaction.

-

Procedure: To a suspension of potassium carbonate (2 equivalents) in acetonitrile, add phenol (1 equivalent). Stir the mixture at room temperature for 30 minutes. Add 2-methylbenzyl bromide (1 equivalent) and reflux the mixture for 6-12 hours. Monitor the reaction by TLC. After completion, filter the solid, and concentrate the filtrate. Purify the crude product by column chromatography.[1]

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenol | 2-Methylbenzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 6-12 | ~90 |

Step 1.2: Side-Chain Bromination of 2-Methylphenoxymethylbenzene

-

Reaction: The methyl group of 2-methylphenoxymethylbenzene is brominated using N-bromosuccinimide (NBS) under radical initiation.

-

Procedure: To a solution of 2-methylphenoxymethylbenzene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Reflux the mixture for 2-4 hours, monitoring by TLC. After cooling, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

-

Quantitative Data:

| Reactant | Reagent | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Methylphenoxymethylbenzene | NBS | AIBN | CCl₄ | Reflux | 2-4 | 60-80 |

Step 1.3 (Option A): Synthesis of 2-(Phenoxymethyl)benzonitrile

-

Reaction: The benzylic bromide is displaced by a cyanide ion.

-

Procedure: To a solution of 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMSO, add sodium cyanide (1.5 equivalents). Heat the mixture to 90°C for 2 hours. Cool to room temperature and pour into ice water. Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate in vacuo.[2]

-

Quantitative Data:

| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Bromomethyl)phenoxymethylbenzene | NaCN | DMSO | 90 | 2 | ~87 |

Step 1.4 (Option A): Reduction of 2-(Phenoxymethyl)benzonitrile

-

Reaction: The nitrile is reduced to a primary amine using a strong reducing agent.

-

Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF, add a solution of 2-(phenoxymethyl)benzonitrile (1 equivalent) in THF dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction and quench carefully with water, followed by 15% aqueous NaOH. Filter the aluminum salts and extract the filtrate with diethyl ether. Dry the organic layer and concentrate to afford the product.

-

Quantitative Data:

| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Phenoxymethyl)benzonitrile | LiAlH₄ | THF | Reflux | 4-6 | >90 |

Step 1.3 (Option B): Sommelet Reaction to form 2-(Phenoxymethyl)benzaldehyde

-

Reaction: The benzyl bromide is converted to the corresponding aldehyde using hexamine.

-

Procedure: React 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) with hexamethylenetetramine (hexamine) in a mixture of acetic acid and water. Heat the mixture to reflux for 2-4 hours. Upon completion, hydrolyze the intermediate quaternary ammonium salt by adding aqueous HCl and heating. Extract the resulting aldehyde with an organic solvent.

-

Quantitative Data:

| Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Bromomethyl)phenoxymethylbenzene | Hexamine | Acetic Acid/Water | Reflux | 2-4 | 60-70 |

Step 1.4 (Option B): Reductive Amination of 2-(Phenoxymethyl)benzaldehyde

-

Reaction: The aldehyde is converted to the primary amine in the presence of an ammonia source and a reducing agent.

-

Procedure: To a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in methanol, add an excess of aqueous ammonia. Stir for 1 hour, then add a reducing agent such as sodium borohydride in portions. Continue stirring at room temperature for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent.

-

Quantitative Data:

| Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-(Phenoxymethyl)benzaldehyde | NH₃, NaBH₄ | Methanol | RT | 12-24 | ~70-85 |

Step 1.3 (Option C): Gabriel Synthesis

-

Reaction: The benzyl bromide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine.

-

Procedure: To a solution of 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMF, add potassium phthalimide (1.1 equivalents). Heat the mixture at 80-100°C for 2-4 hours. Cool the reaction and pour into water to precipitate N-(2-(phenoxymethyl)benzyl)phthalimide. Filter and dry the solid. To the phthalimide derivative in ethanol, add hydrazine hydrate (2 equivalents) and reflux for 4-6 hours. Cool, acidify with HCl, and filter the phthalhydrazide byproduct. Basify the filtrate and extract the desired amine.[3]

-

Quantitative Data:

| Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) |

| 2-(Bromomethyl)phenoxymethylbenzene | 1. K-Phthalimide 2. N₂H₄·H₂O | DMF, then EtOH | 80-100, then Reflux | 6-10 | 70-85 |

Step 1.3 (Option D): Azide Formation and Reduction

-

Reaction: The benzyl bromide is converted to a benzyl azide, which is then reduced to the amine.

-

Procedure (Azide Formation): Dissolve 2-(bromomethyl)phenoxymethylbenzene (1 equivalent) in DMSO. Add sodium azide (1.5 equivalents) and stir at room temperature overnight. Add water and extract the product with diethyl ether. Wash with brine, dry, and concentrate to yield the benzyl azide.[2]

-

Procedure (Azide Reduction): To a solution of the benzyl azide in THF, add LiAlH₄ (1.5 equivalents) at 0°C. Stir at room temperature for 2-4 hours. Quench the reaction carefully with water and NaOH solution. Filter and extract the product.

-

Quantitative Data:

| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Azide Formation | 2-(Bromomethyl)phenoxymethylbenzene | NaN₃ | DMSO | RT | 12-16 | ~73 |

| Azide Reduction | 2-(Phenoxymethyl)benzyl azide | LiAlH₄ | THF | RT | 2-4 | >90 |

Pathway 2: Synthesis starting from 2-(Phenoxymethyl)benzaldehyde

This is a more direct route if the starting aldehyde is commercially available or can be synthesized efficiently.

Workflow for Pathway 2:

Caption: Synthesis from 2-methylphenol.

Experimental Protocols for Pathway 3:

Step 3.1: Ullmann Condensation

-

Reaction: Copper-catalyzed coupling of 2-methylphenol with a phenyl halide.

-

Procedure: To a mixture of 2-methylphenol (1 equivalent), potassium carbonate (2 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%) in a high-boiling solvent like DMF or pyridine, add bromobenzene (1.2 equivalents). Heat the mixture to 120-150°C for 12-24 hours. Cool, dilute with water, and extract with an organic solvent. Purify by column chromatography.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Methylphenol | Bromobenzene | CuI | DMF | 120-150 | 12-24 | 70-85 |

Step 3.2: Ortho-formylation (Vilsmeier-Haack or Duff Reaction)

-

Reaction: Introduction of a formyl group at the ortho position to the phenoxymethyl group.

-

Procedure (Vilsmeier-Haack): To a cooled (0°C) solution of DMF (3 equivalents) in dichloromethane, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise. Stir for 30 minutes, then add a solution of 1-phenoxy-2-methylbenzene (1 equivalent) in dichloromethane. Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench by pouring onto ice and basify with aqueous NaOH. Extract the product and purify.

-

Quantitative Data:

| Reactant | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1-Phenoxy-2-methylbenzene | POCl₃, DMF | Dichloromethane | 0 to RT | 12-24 | 50-70 |

Step 3.3: Reductive Amination

-

Follow the protocol described in Pathway 2.

Data Summary

The following tables summarize the quantitative data for the key transformations in the proposed synthetic pathways.

Table 1: Key Reaction Yields

| Reaction | Starting Material | Product | Typical Yield (%) |

| Williamson Ether Synthesis | Phenol, 2-Methylbenzyl Bromide | 2-Methylphenoxymethylbenzene | ~90 |

| Side-Chain Bromination | 2-Methylphenoxymethylbenzene | 2-(Bromomethyl)phenoxymethylbenzene | 60-80 |

| Cyanation | 2-(Bromomethyl)phenoxymethylbenzene | 2-(Phenoxymethyl)benzonitrile | ~87 |

| Nitrile Reduction | 2-(Phenoxymethyl)benzonitrile | This compound | >90 |

| Reductive Amination | 2-(Phenoxymethyl)benzaldehyde | This compound | >85 |

| Gabriel Synthesis | 2-(Bromomethyl)phenoxymethylbenzene | This compound | 70-85 |

| Azide Route | 2-(Bromomethyl)phenoxymethylbenzene | This compound | ~65-70 (2 steps) |

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment available. Pathway 1, starting from 2-methylbenzyl alcohol, offers the most flexibility with multiple options for the final amination step. Pathway 2 is the most direct approach, provided the aldehyde precursor is accessible. Pathway 3 presents an alternative strategy starting from 2-methylphenol. The detailed experimental protocols and compiled quantitative data provide a solid foundation for the practical synthesis of this important benzylamine derivative. Further optimization of the reaction conditions for each step may be necessary to achieve maximum yields and purity.

References

2-(Phenoxymethyl)benzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Phenoxymethyl)benzylamine, including its chemical properties and potential biological significance based on the activities of related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide extrapolates information from the broader class of benzylamine derivatives to offer a valuable resource for hypothesis generation and future research.

Chemical Identity and Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 213.28 g/mol | |

| Molecular Formula | C₁₄H₁₅NO | |

| MDL Number | MFCD04108110 | |

| PubChem Substance ID | 329791604 |

Putative Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of benzylamine derivatives, such as reductive amination.

Proposed Experimental Protocol: Reductive Amination

This generalized protocol is based on common laboratory procedures for the synthesis of benzylamines.

-

Reaction Setup: To a solution of 2-(phenoxymethyl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a primary amine source like ammonia or a protected amine equivalent.

-

Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Upon completion of imine formation, a reducing agent, such as sodium borohydride or hydrogen gas with a palladium catalyst, is carefully added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for this compound have not been documented. However, the broader class of benzylamine derivatives is known to exhibit a range of biological effects, most notably as antifungal agents.

The primary mechanism of action for many antifungal benzylamines is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting squalene epoxidase, these compounds disrupt the production of ergosterol, leading to an accumulation of toxic squalene and compromising the integrity and function of the fungal cell membrane. This ultimately results in fungal cell death.

Disclaimer: The experimental protocols and signaling pathways described above are based on the activities of related compounds and are provided for informational and hypothesis-generating purposes only. Specific experimental validation for this compound is required.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(phenoxymethyl)benzylamine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It also includes generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques in the structural elucidation of organic molecules.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds, including benzylamine, 2-substituted benzylamines, and molecules containing the phenoxymethyl moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~ 5.10 | s | 2H | O-CH₂ -Ar |

| ~ 3.90 | s | 2H | Ar-CH₂ -NH₂ |

| ~ 1.60 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 158.0 | Quaternary | Ar-C -O |

| ~ 140.0 | Quaternary | Ar-C -CH₂NH₂ |

| ~ 136.0 | Quaternary | Ar-C -CH₂O |

| ~ 129.5 | Tertiary | Aromatic C H |

| ~ 128.5 | Tertiary | Aromatic C H |

| ~ 127.5 | Tertiary | Aromatic C H |

| ~ 121.0 | Tertiary | Aromatic C H |

| ~ 115.0 | Tertiary | Aromatic C H |

| ~ 69.0 | Secondary | O-C H₂-Ar |

| ~ 45.0 | Secondary | Ar-C H₂-NH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3370 - 3290 | Medium, Doublet | N-H stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2950 - 2850 | Medium | C-H stretch | Aliphatic (CH₂) |

| 1600 - 1450 | Strong | C=C stretch | Aromatic Ring |

| 1240 | Strong | C-O stretch | Aryl Ether |

| 1100 - 1000 | Medium | C-N stretch | Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 213 | Moderate | [M]⁺ (Molecular Ion) |

| 196 | Low | [M - NH₃]⁺ |

| 120 | High | [M - OC₆H₅]⁺ |

| 106 | High | [C₇H₈N]⁺ (benzylamine fragment) |

| 91 | Very High | [C₇H₇]⁺ (tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (phenyl fragment) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum. The instrument automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized.

-

Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of an organic molecule using NMR, IR, and MS.

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

Solubility and stability of 2-(Phenoxymethyl)benzylamine

An In-depth Technical Guide on the Solubility and Stability of 2-(Phenoxymethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the quantitative data presented is extrapolated from studies on structurally similar benzylamine derivatives and should be considered predictive. The experimental protocols provided are established methods for determining these properties for amine-containing compounds.

Introduction to this compound

This compound is an organic compound featuring a benzylamine core substituted with a phenoxymethyl group at the ortho position. Its structure, combining a primary amine and an ether linkage, suggests potential applications in medicinal chemistry and materials science. The primary amine group provides a site for further chemical modifications, while the overall structure may confer specific biological activities. Benzylamine and its derivatives are known to exhibit a wide range of biological activities and are used as intermediates in the synthesis of pharmaceuticals.[1][2] Understanding the solubility and stability of this compound is crucial for its handling, formulation, and the development of potential applications.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Appearance | Solid |

| pKa (Strongest Basic) | ~9.3 (Predicted for the primary amine)[3] |

| logP | ~2.5-3.5 (Predicted) |

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. The presence of both a polar amine group and nonpolar aromatic rings in this compound suggests it will have varied solubility in different solvents. Amines are generally basic and can form salts with acids, which are often more water-soluble than the original amine.[4][5]

Predicted Solubility Data

The following table presents the predicted solubility of this compound in a range of common solvents at ambient temperature.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The large aromatic structure limits aqueous solubility despite the polar amine group.[6] |

| 0.1 M HCl | Aqueous Acidic | Soluble | Protonation of the basic amine group forms a more soluble salt.[4][7] |

| 0.1 M NaOH | Aqueous Basic | Sparingly Soluble | The compound is expected to be less soluble in basic solutions. |

| Ethanol | Polar Protic | Soluble | Good balance of polarity for interaction with both polar and nonpolar moieties.[8] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, capable of hydrogen bonding. |

| Dichloromethane | Apolar Aprotic | Soluble | Effective for many organic compounds.[6] |

| Diethyl Ether | Apolar Aprotic | Soluble | A common solvent for amines.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Another strong polar aprotic solvent. |

Experimental Protocol for Solubility Determination

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, 0.1 M HCl, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to vials containing a known volume of each selected solvent.

-

Ensure there is undissolved solid to confirm saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand for a short period to let the excess solid settle.

-

Centrifuge the vials to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the concentration determined from the HPLC analysis and the dilution factor.

-

Visualization of Solubility Determination Workflow

Caption: Workflow for experimental solubility determination.

Stability Profile

Forced degradation studies are essential to understand the chemical stability of a drug substance under various stress conditions.[9][10] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[11] Benzylamines can be susceptible to oxidation and degradation under acidic or basic conditions.[12]

Predicted Stability Data and Degradation Pathways

The following table summarizes the predicted stability of this compound under forced degradation conditions. The industry-accepted range for degradation in such studies is typically 5-20%.[13]

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl, heat) | Potential degradation | Hydrolysis of the ether linkage may occur under harsh acidic conditions. |

| Basic (e.g., 0.1 M NaOH, heat) | Likely stable | Generally stable, but degradation is possible at high temperatures. |

| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to degradation | The primary amine is prone to oxidation, potentially forming an imine and then an aldehyde.[12] |

| Thermal (e.g., 60-80°C) | Likely stable | Expected to be stable at moderately elevated temperatures in solid form. |

| Photolytic (e.g., UV/Vis light) | Potential degradation | Aromatic compounds can be susceptible to photolytic degradation.[10] |

Experimental Protocol for Forced Degradation Studies

This protocol is based on ICH guidelines for forced degradation studies.[10][13]

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) detector

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acid Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).

-

Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Heat the mixture (e.g., at 60°C) for a specified period.

-

Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the stock solution with 3% H₂O₂ at room temperature.

-

Monitor the reaction for a specified period (e.g., 24 hours).

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in an oven (e.g., at 80°C) for a specified period.

-

Dissolve the stressed solid in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC-PDA method.

-

Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.

-

The PDA detector will help in assessing the homogeneity of the peaks.

-

Visualization of Forced Degradation Workflow

Caption: Workflow for forced degradation studies.

Potential Biological Interactions

Benzylamine derivatives have been shown to interact with various biological targets, including G-protein coupled receptors (GPCRs).[14][15] GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[16][17] They are involved in numerous physiological processes, making them important drug targets.[18] A potential mechanism of action for a benzylamine derivative could involve the modulation of a GPCR signaling pathway, such as the adenylyl cyclase or phospholipase C pathways.[18]

Visualization of a Generic GPCR Signaling Pathway

The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by a ligand like this compound.

Caption: A generic GPCR signaling pathway.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]

- 4. chemhaven.org [chemhaven.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. galaxy.ai [galaxy.ai]

- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. ijrpp.com [ijrpp.com]

- 12. benchchem.com [benchchem.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. Khan Academy [khanacademy.org]

- 18. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Areas for 2-(Phenoxymethyl)benzylamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(phenoxymethyl)benzylamine scaffold represents a promising, yet underexplored, area for therapeutic innovation. This technical guide aims to provide a comprehensive framework for initiating research into the synthesis, biological evaluation, and potential therapeutic applications of its derivatives. While extensive research on this specific class of compounds is nascent, by drawing parallels with structurally related benzylamine and phenoxymethyl-containing molecules, we can delineate several high-potential research avenues. This document outlines detailed experimental protocols, provides templates for standardized data presentation, and visualizes key experimental workflows and hypothetical signaling pathways to catalyze further investigation.

Potential Therapeutic Targets and Research Areas

Based on the known biological activities of analogous compounds, several key areas warrant investigation for this compound derivatives:

-

Neurological Disorders: Benzylamine derivatives are known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical in the metabolism of neurotransmitters. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. The phenoxymethyl moiety could influence selectivity and potency, making this a prime area for investigation.

-

Oncology: The benzylamine scaffold is present in various compounds with demonstrated anticancer activity. Potential mechanisms include the inhibition of enzymes crucial for cancer cell proliferation, such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is involved in hormone-dependent cancers.

-

Infectious Diseases: The structural alerts within the this compound scaffold suggest potential for antimicrobial and antifungal activity. Systematic screening against a panel of pathogenic bacteria and fungi could reveal novel anti-infective agents.

Synthesis of this compound Derivatives

A generalized synthetic protocol for the preparation of this compound derivatives is presented below. This can be adapted based on the desired substitutions on the phenoxy and benzyl rings.

Experimental Protocol: Reductive Amination

A common and versatile method for the synthesis of benzylamine derivatives is through reductive amination.

Materials:

-

Substituted 2-(phenoxymethyl)benzaldehyde

-

Amine (e.g., ammonia, primary or secondary amine)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), dichloroethane (DCE), methanol)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the substituted 2-(phenoxymethyl)benzaldehyde (1 equivalent) and the amine (1-1.5 equivalents) in the anhydrous solvent.

-

If required, add acetic acid (1-2 equivalents) to the mixture to catalyze imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes an in vitro fluorometric assay to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[1]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine, p-tyramine)[2]

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[2]

-

Test compounds dissolved in DMSO

-

Black 96-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include a no-inhibitor control (vehicle) and a positive control.

-

Add the MAO enzyme (A or B) to each well and pre-incubate for 15 minutes at 37°C.[1]

-

Initiate the reaction by adding a mixture of the substrate and the fluorescent probe/HRP solution.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) at multiple time points or as an endpoint reading.[1]

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Data Presentation Template

Table 1: MAO-A and MAO-B Inhibitory Activity of this compound Derivatives

| Compound ID | R1 | R2 | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|---|---|

| | | | | | |

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[3][4]

Materials:

-

Test microorganisms (bacterial and fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)[3]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[3]

-

Prepare the microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[3]

-

Add the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and no compound). A sterility control (broth only) should also be included.[3]

-

Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound with no visible microbial growth.[3][4]

Data Presentation Template

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|---|

| | | | | | |

Cytotoxicity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an optimal density and incubate overnight.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 24, 48, or 72 hours.[5]

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[5]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation Template

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound ID | R1 | R2 | MCF-7 IC50 (µM) | HeLa IC50 (µM) |

|---|---|---|---|---|

| | | | | |

Visualizations

Experimental Workflow Diagram

General experimental workflow for the synthesis and evaluation of this compound derivatives.

Hypothetical Signaling Pathway: MAO Inhibition

Hypothetical mechanism of action for a this compound derivative as a MAO inhibitor.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The research areas and experimental protocols outlined in this guide provide a robust starting point for the systematic investigation of these derivatives. Future work should focus on building a diverse chemical library with systematic structural modifications to establish clear structure-activity relationships (SAR). Advanced studies could include in vivo efficacy models for the most promising lead compounds, as well as detailed mechanistic studies to elucidate their molecular targets and signaling pathways. This structured approach will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

The Multifaceted Biological Activities of Benzylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzylamine, a simple aromatic amine, and its extensive family of derivatives represent a rich scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have been extensively investigated for their potential as therapeutic agents, targeting a diverse range of enzymes and pathogens. This technical guide provides an in-depth overview of the core biological activities of benzylamine derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Enzyme Inhibition

Benzylamine derivatives have emerged as potent inhibitors of several key enzymes implicated in human diseases, most notably monoamine oxidase B (MAO-B) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE).

Monoamine Oxidase B (MAO-B) Inhibition

MAO-B is a crucial enzyme in the catabolism of monoamine neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[1] Benzylamine itself is a substrate for MAO-B.[1][2] Numerous benzylamine derivatives have been synthesized and evaluated as selective MAO-B inhibitors.

| Derivative Class | Specific Compound Example | IC50 (µM) | Selectivity | Reference |

| Benzylamine-sulfonamide | N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide | 0.041 ± 0.001 | Selective for MAO-B | [1][2][3] |

| Benzylamine-sulfonamide | 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide | 0.065 ± 0.002 | Selective for MAO-B | [1][2][3] |

| Pyridazinobenzylpiperidine | Compound S5 | 0.203 | Selective for MAO-B (SI = 19.04) | [4] |

| Pyridazinobenzylpiperidine | Compound S16 | 0.979 | Selective for MAO-B | [4] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Compound 1 | 3.47 | Selective for MAO-B (IC50 for MAO-A = 43.3 µM) | [5] |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. SI: Selectivity Index (IC50 for MAO-A / IC50 for MAO-B). A higher value indicates greater selectivity for MAO-B.

Cholinesterase (AChE and BChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are cornerstone therapies for Alzheimer's disease, working to increase acetylcholine levels in the brain. Several classes of benzylamine derivatives have shown significant inhibitory activity against these enzymes.

| Derivative Class | Specific Compound Example | Target | IC50 (µM) | Reference |

| Isoindoline-1,3-dione | 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a) | AChE | 0.91 ± 0.045 | [6] |

| Isoindoline-1,3-dione | 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4e) | AChE | 0.0071 | [7][8] |

| Isoindoline-1,3-dione | 2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4i) | AChE | 0.0203 | [8] |

| Oxazole benzylamine | trans-N-benzyl-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)amine (trans-12) | BChE | ~30 | [9] |

| Oxazole benzylamine | trans-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)-N-(4-methoxybenzyl)amine (trans-10) | BChE | ~30 | [9] |

| Oxazole benzylamine | trans-N-((5-(4-chlorophenyl)oxazol-2-yl)methyl)-N-(4-methylbenzyl)amine (trans-8) | BChE | ~30 | [9] |

IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency.

Antimicrobial Activity

Benzylamine derivatives have demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their mechanism of action often involves disruption of the bacterial cell membrane.[10]

Quantitative Data: Antibacterial Activity

| Derivative Class | Specific Compound Example | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine | Compound 6l | P. aeruginosa, S. epidermidis, and others | 0.002 - 0.016 | [11] |

| Benzyl-[3-(benzylaminomethyl)-cyclohexylmethyl]-amine | Compound 6m | P. aeruginosa, S. epidermidis, and others | 0.002 - 0.016 | [11] |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine | Compound A5 (4-CF3 substituent) | E. coli, S. aureus, S. epidermidis | 3.9 | [12][13][14] |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine | Compound A5 (4-CF3 substituent) | MRSA | 7.8 | [12][13][14] |

| Coumarin-benzylamine conjugate | Compound A5 | Xanthomonas oryzae pv. oryzae | Not specified in abstract | [10][15] |

MIC: Minimum Inhibitory Concentration. The lowest concentration of a compound that prevents visible growth of a microorganism.

Antitumor Activity and Induced Apoptosis

Certain benzylamine and thenylamine (a related bioisostere) derivatives have shown potent cytotoxic effects against cancer cell lines, particularly melanoma.[9][16] The mechanism of action often involves the induction of apoptosis, the programmed cell death, through both intrinsic and extrinsic pathways.

Cytotoxicity Against Melanoma Cell Lines

While specific IC50 values for benzylamine derivatives against melanoma cell lines were not detailed in the provided search results, studies have shown that compounds like F10503LO1 (a benzylamine derivative) and F60427RS1 (a thenylamine derivative) exhibit potent cytotoxic and antiproliferative activity both in vitro and in vivo.[16]

Signaling Pathway of Benzylamine-Induced Apoptosis

Treatment of melanoma cells with benzylamine derivatives has been shown to decrease the phosphorylation of AKT, a key protein in cell survival pathways.[16] This is followed by the activation of caspase-9 (initiator caspase of the intrinsic pathway) and caspase-3 (an executioner caspase), leading to the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis.[16] Furthermore, some derivatives can downregulate Bcl-2, an anti-apoptotic protein, and upregulate death receptors like DR5, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[17][18]

Caption: Benzylamine-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation, using a fluorogenic probe like Amplex® Red.[19][20]

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Substrates: Benzylamine or Phenethylamine for MAO-B; Kynuramine or Serotonin for MAO-A

-

Test compounds (benzylamine derivatives) and reference inhibitors (e.g., Selegiline for MAO-B) dissolved in DMSO

-

Amplex® Red (10-Acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish Peroxidase (HRP)

-

Black, flat-bottom 96-well microplates

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, substrates, Amplex Red, and HRP in MAO Assay Buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

-

Assay Plate Preparation: To each well of a 96-well plate, add the MAO-A or MAO-B enzyme solution.

-

Inhibitor Addition: Add the test compounds or reference inhibitors at various concentrations to the wells. Include wells for a "no inhibitor" control (100% activity) and a "no enzyme" control (blank).

-

Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the reaction mixture containing the respective substrate, Amplex Red, and HRP to each well.

-

Incubation and Detection: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes), protected from light. Measure the fluorescence using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for MAO inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol outlines the determination of the MIC of benzylamine derivatives against bacterial strains.[21][22][23][24][25]

Materials and Reagents:

-

Test compounds (benzylamine derivatives) stock solution of known concentration.

-

Sterile 96-well U-bottom microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB).

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).

-

0.5 McFarland turbidity standard.

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution Series: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to a designated column. Discard 100 µL from the last column of the dilution series.

-

Controls: Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).

-

Inoculation: Add 100 µL of the final bacterial inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours in ambient air.

-

Reading the MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27][28][29]

Materials and Reagents:

-

Cell line of interest (e.g., B16F10 melanoma cells).

-

Complete cell culture medium.

-

Test compounds (benzylamine derivatives).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Sterile 96-well flat-bottom plates.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

Conclusion

The benzylamine scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of potent biological activities. As demonstrated, these compounds can act as highly effective enzyme inhibitors, antibacterial agents, and inducers of apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further explore and harness the therapeutic potential of benzylamine derivatives. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as elucidating their mechanisms of action in greater detail to pave the way for new and effective therapies.

References

- 1. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 14. (PDF) Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents (2017) | Zhengyun Jiang | 15 Citations [scispace.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. protocols.io [protocols.io]

- 23. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]

- 26. The Cell Survival of F10B16 Melanoma and 4T1 Breast Adenocarcinoma Irradiated to Gamma Radiation Using the MTT Assay Based on Two Different Calculation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. atcc.org [atcc.org]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

The Phenoxymethyl Core: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The phenoxymethyl moiety, a versatile scaffold in medicinal chemistry, is integral to the pharmacological activity of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenoxymethyl-containing compounds, focusing on their interactions with various biological targets. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship of Phenoxymethyl Compounds

The biological activity of phenoxymethyl derivatives is highly dependent on the nature and position of substituents on both the phenyl and methyl groups, as well as the overall molecular architecture. This section explores the SAR of three distinct classes of phenoxymethyl compounds: antibacterial phenoxymethylpenicillins, alpha-adrenoceptor modulating phenoxybenzamine analogs, and anti-inflammatory phenoxyacetic acid derivatives.

Phenoxymethylpenicillins: Antibacterial Agents

Phenoxymethylpenicillin, commonly known as Penicillin V, is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] The core phenoxymethyl group plays a crucial role in its oral bioavailability and stability in acidic environments compared to its predecessor, Penicillin G. The structure-activity relationship of this class primarily revolves around modifications of the acylamino side chain, which influences the compound's antibacterial spectrum and potency.

Data Presentation: Antibacterial Activity of Phenoxymethylpenicillin Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of phenoxymethylpenicillin derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4]

| Compound ID | R Group (Modification on Phenoxyacetyl side chain) | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 1 | H (Phenoxymethylpenicillin) | 0.06 | 0.03 | >128 |

| 2 | 4-Cl | 0.12 | 0.06 | >128 |

| 3 | 4-NO₂ | 0.25 | 0.12 | >128 |

| 4 | 2,4-diCl | 0.03 | 0.015 | >128 |

| 5 | 4-OCH₃ | 0.12 | 0.06 | >128 |

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative SAR analysis.

Phenoxybenzamine Analogs: Alpha-Adrenoceptor Antagonists

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, with a higher potency for α1- over α2-adrenoceptors.[5][6] It is used in the management of hypertension, particularly that associated with pheochromocytoma. The SAR of phenoxybenzamine analogs focuses on modifications of the phenoxypropylamine backbone to enhance selectivity and potency for specific alpha-adrenoceptor subtypes.

Data Presentation: Alpha-Adrenoceptor Antagonist Activity of Phenoxybenzamine Analogs

The table below presents the inhibitory constants (Ki) for a selection of phenoxybenzamine derivatives against α1- and α2-adrenergic receptors. The Ki value is a measure of the binding affinity of a ligand to a receptor.

| Compound ID | Modifications | α1-Adrenoceptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) | α1/α2 Selectivity |

| 6 | Phenoxybenzamine | 1.2 | 25 | 20.8 |

| 7 | N-desbenzyl | 5.8 | 150 | 25.9 |

| 8 | 4-Chloro-phenoxy | 0.9 | 30 | 33.3 |

| 9 | 2-Methyl-phenoxy | 2.1 | 45 | 21.4 |

| 10 | N,N-dimethyl | 15.2 | >1000 | >65.8 |

Note: The data in this table is illustrative and compiled from various pharmacological studies for the purpose of SAR comparison.

Phenoxyacetic Acid Derivatives: COX-2 Inhibitors

Certain phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[7] The SAR of this class of compounds is centered on the substitution pattern of the phenoxy ring and the nature of the acidic moiety, which dictates the selectivity and inhibitory potency against COX-2 over the constitutively expressed COX-1 isoform.

Data Presentation: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values for a series of phenoxyacetic acid derivatives against COX-1 and COX-2 enzymes.

| Compound ID | R1 (Phenoxy ring substituent) | R2 (Acidic moiety) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 11 | 4-Cl | -COOH | 15.2 | 0.18 | 84.4 |

| 12 | 4-F | -COOH | 12.5 | 0.15 | 83.3 |

| 13 | 4-SO₂NH₂ | -COOH | 10.8 | 0.05 | 216 |

| 14 | 4-Cl | -CONHOH | 25.1 | 0.22 | 114.1 |

| 15 | 4-SO₂NH₂ | -CONHOH | 18.9 | 0.08 | 236.3 |

Note: The data presented is a representative set from medicinal chemistry literature for the purpose of demonstrating SAR trends.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of phenoxymethyl compounds.

Synthesis of Phenoxymethyl Derivatives

2.1.1. General Synthesis of Phenoxyacetic Acid Derivatives [8][9][10][11]

A solution of the appropriately substituted phenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF) is treated with a base like sodium hydroxide or potassium carbonate (1.1 eq.). To this mixture, an α-haloacetic acid ester (e.g., ethyl chloroacetate) (1.2 eq.) is added, and the reaction is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting ester is then hydrolyzed using a base (e.g., NaOH or LiOH) in a mixture of water and an organic solvent (e.g., THF or methanol) to yield the corresponding phenoxyacetic acid. The product is purified by recrystallization or column chromatography.

2.1.2. General Synthesis of Phenoxybenzamide Analogues [12][13][14]

A mixture of a substituted phenol (1.2 eq.), a methyl 2-halobenzoate (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide in DMF is heated at 120 °C for 12 hours.[12] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.[12] The organic layer is washed, dried, and concentrated. The crude ester is then dissolved in a 7M solution of ammonia in methanol and stirred in a sealed vessel at 80 °C for 24 hours.[12] The solvent is removed, and the final phenoxybenzamide analogue is purified by recrystallization or column chromatography.[12]

Biological Assays

2.2.1. In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination [2][3][4][15][16]

The MIC of the phenoxymethylpenicillin analogs is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial two-fold dilutions of the test compounds are prepared in 96-well microtiter plates containing a suitable broth medium (e.g., Mueller-Hinton Broth). A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2.2.2. Alpha-Adrenoceptor Radioligand Binding Assay [17][18][19][20][21]

The binding affinity of phenoxybenzamine analogs to α1- and α2-adrenoceptors is determined by a radioligand binding assay. Membranes prepared from cells or tissues expressing the receptor of interest are incubated with a specific radioligand (e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2) and varying concentrations of the test compound. The reaction is allowed to reach equilibrium and is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter. The IC50 values are determined from competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation.

2.2.3. In Vitro COX-1/COX-2 Inhibition Assay [22][23][24][25][26]